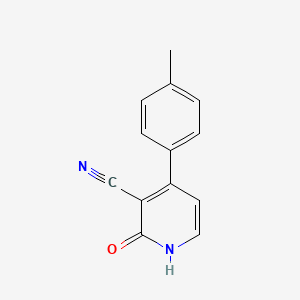

4-(4-Methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Vue d'ensemble

Description

4-(4-Methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring substituted with a 4-methylphenyl group, a cyano group, and a ketone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of 4-methylbenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. Specifically, studies have shown that 4-(4-Methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can inhibit the growth of various bacterial strains. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or function, making it a potential candidate for developing new antibiotics .

Anticancer Properties

Recent investigations into the anticancer effects of this compound have yielded promising results. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways. This suggests its potential use as a chemotherapeutic agent in cancer treatment .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Experimental models show that it can reduce inflammation markers in vitro and in vivo, indicating its potential for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Material Science

Photonic Applications

In material science, this compound has been explored for its photonic properties. Its ability to absorb light and emit fluorescence makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's fluorescence characteristics can be tuned through structural modifications, enhancing its utility in photonic applications .

Research Tool

Proteomics Research

The compound is utilized in proteomics research as a tool for studying protein interactions and functions. It serves as a reagent in various biochemical assays due to its ability to bind selectively to certain proteins, facilitating the identification and characterization of protein targets in biological systems .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity | Inhibition of bacterial growth |

| Anticancer properties | Induction of apoptosis in cancer cells | |

| Anti-inflammatory effects | Reduction of inflammation markers | |

| Material Science | Photonic applications | Light absorption and fluorescence emission |

| Research Tool | Proteomics research | Selective binding to proteins |

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cancer Research : A recent investigation focused on the apoptotic effects of this compound on human breast cancer cells. The study found that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, highlighting its potential role in cancer therapy.

- Material Science Application : Research published in Advanced Materials explored the use of this compound in OLEDs. The findings demonstrated that incorporating this compound into device architectures improved efficiency and brightness due to its favorable photonic properties.

Mécanisme D'action

The mechanism of action of 4-(4-Methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the reuptake of neurotransmitters, affecting neuronal signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylpropiophenone: Shares the 4-methylphenyl group but differs in the functional groups attached to the aromatic ring.

4-Methylmethcathinone (Mephedrone): A stimulant with a similar aromatic structure but different functional groups and biological activity.

Uniqueness

4-(4-Methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

4-(4-Methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, with the chemical formula C₁₃H₁₀N₂O and a molecular weight of 210.24 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carbonitrile group and a ketone, which contributes to its biological activities. Its structural characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.24 g/mol |

| CAS Number | 886362-01-2 |

| MDL Number | MFCD08056675 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation can enhance neurotransmitter signaling, potentially leading to improved cognitive functions and neuroprotective effects.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, research published in PMC3912855 demonstrated that derivatives of similar structures exhibited potent activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The compound's ability to modulate nAChRs may contribute to its anticancer effects by altering cellular signaling pathways involved in tumor growth.

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in models of neurodegenerative diseases. It has been shown to enhance cognitive functions in animal models by acting on cholinergic pathways. This suggests potential applications in treating conditions like Alzheimer's disease.

Anti-inflammatory Activity

In vitro studies indicate that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. This effect could be beneficial in managing chronic inflammatory conditions.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cognitive Enhancement : A study involving aged rats demonstrated that administration of the compound improved memory retention and learning capabilities, correlating with increased levels of acetylcholine in the brain.

- Cancer Cell Line Studies : In vitro testing on human breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent.

- Neuroprotection : Research using neuronal cell cultures showed that treatment with the compound led to decreased oxidative stress markers and improved cell survival rates under neurotoxic conditions.

Summary of Key Findings

| Study Reference | Biological Activity | Findings |

|---|---|---|

| PMC3912855 | Anticancer | Inhibition of cell proliferation in cancer lines |

| Animal Model Study | Cognitive enhancement | Improved memory and learning in aged rats |

| In Vitro Study | Neuroprotection | Reduced oxidative stress and increased survival |

Propriétés

IUPAC Name |

4-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-9-2-4-10(5-3-9)11-6-7-15-13(16)12(11)8-14/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYPSGGYUVSPSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201189219 | |

| Record name | 1,2-Dihydro-4-(4-methylphenyl)-2-oxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201189219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-01-2 | |

| Record name | 1,2-Dihydro-4-(4-methylphenyl)-2-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-4-(4-methylphenyl)-2-oxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201189219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.